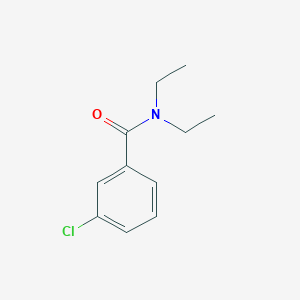

3-chloro-N,N-diethylbenzamide

Description

Contextualization within the Field of Substituted Benzamide (B126) Chemistry

Substituted benzamides are a broad and important class of organic compounds characterized by a benzene (B151609) ring linked to an amide functional group, with various substituents attached to the ring. nih.gov This structural motif is found in numerous pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net The nature and position of the substituents on the benzene ring can significantly alter the compound's electronic properties, solubility, and biological activity. benthamscience.comnih.gov

The study of substituted benzamides is crucial for the development of new therapeutic agents. nih.govresearchgate.net For example, compounds like amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides used as antipsychotic and antidepressant medications. nih.govacs.org Research in this area often involves synthesizing libraries of related compounds to explore how different substituents impact their interaction with biological targets. benthamscience.comnih.gov The development of synthetic methods to create these compounds with high efficiency and selectivity is an ongoing area of focus in organic chemistry. acs.orgwisdomlib.org

Significance of Amide Functional Groups in Organic Synthesis and Chemical Sciences

The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is one of the most fundamental and ubiquitous linkages in organic and biological chemistry. organicchemexplained.comfiveable.mechemistrytalk.org Its importance is highlighted by its presence in proteins, where amino acids are linked by peptide bonds, which are a type of amide bond. organicchemexplained.comsolubilityofthings.com This stability is crucial for the structural integrity of these essential biomolecules. solubilityofthings.com

In organic synthesis, amides are versatile intermediates and are present in a vast array of synthetic molecules, including many pharmaceuticals and polymers like nylon and Kevlar. researchgate.netchemistrytalk.org The stability of the amide bond, compared to esters, makes it a desirable feature in drug design. organicchemexplained.com Amides can be synthesized through various methods, most commonly by the reaction of a carboxylic acid or its derivative with an amine. researchgate.net They can also undergo a range of chemical transformations, such as reduction to form amines or hydrolysis to regenerate the parent carboxylic acid and amine. chemistrytalk.org

Historical Trajectories and Early Research on Substituted Benzamides

The exploration of substituted benzamides has a rich history, with early research laying the groundwork for their current applications. In the mid-20th century, systematic investigations into the synthesis and properties of various substituted benzamides began to uncover their potential. This early work was often driven by the desire to understand the electronic effects of different substituents on the reactivity of the benzamide core.

A significant milestone in the history of substituted benzamides was the discovery of their biological activities. For instance, the development of the antiemetic and antipsychotic drug metoclopramide (B1676508) in the 1960s demonstrated the therapeutic potential of this class of compounds. researchgate.net This led to further research and the subsequent development of other clinically important benzamides like sulpiride and amisulpride in the 1970s. nih.govresearchgate.net These discoveries spurred extensive research into the synthesis and structure-activity relationships of new benzamide derivatives, a field that remains active today. benthamscience.comacs.org Early studies on the repellent properties of compounds like N,N-diethylbenzamide also contributed to the broader understanding of how structural modifications impact their interactions with biological systems. researchgate.net

Chemical and Physical Properties of 3-Chloro-N,N-diethylbenzamide

| Property | Value | Source |

| Molecular Formula | C11H14ClNO | nih.govbiosynth.com |

| Molecular Weight | 211.69 g/mol | nih.govbiosynth.com |

| CAS Number | 15952-65-5 | nih.gov |

| Physical State | Not available | aksci.com |

| Boiling Point | Not available | aksci.com |

| Melting Point | Not available | aksci.com |

| Solubility | Not available | aksci.com |

| Chemical Stability | Stable under recommended temperatures and pressures | aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTKSSXSNVYXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348613 | |

| Record name | 3-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-65-5 | |

| Record name | 3-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N,n Diethylbenzamide

Reactivity of the Aryl Halogen: Nucleophilic Substitution Pathways

The chlorine atom attached to the aromatic ring of 3-chloro-N,N-diethylbenzamide is a site for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the chlorine atom. The success and rate of this substitution are heavily influenced by the electronic nature of the aromatic ring. byjus.com The presence of the electron-withdrawing N,N-diethylcarboxamide group can facilitate these reactions, particularly when strong nucleophiles are employed. byjus.comnih.gov

Nucleophilic aromatic substitution typically proceeds through an addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org For this compound, this pathway allows for the introduction of various functional groups at the 3-position. For instance, reactions with nucleophiles like amines or alkoxides can lead to the corresponding 3-amino or 3-alkoxy-N,N-diethylbenzamides.

It is important to note that the conditions for nucleophilic aromatic substitution can be demanding, often requiring strong nucleophiles and sometimes elevated temperatures. byjus.com The regioselectivity is generally high, with the substitution occurring at the position of the halogen.

Transformations Involving the Tertiary Amide Moiety

The N,N-diethylamide group is a robust functional group, yet it can undergo specific transformations under certain reaction conditions, including cleavage of the amide bond and reactions involving the N-ethyl groups.

The amide bond in N,N-diethylbenzamides is known for its stability, with a long half-life under physiological conditions. researchgate.net However, its cleavage can be achieved under more forceful conditions, such as strong acidic or basic hydrolysis, which would yield 3-chlorobenzoic acid and diethylamine (B46881).

More sophisticated methods for amide bond cleavage have been developed. For example, iron-catalyzed esterification can cleave the C-N bond of various benzamides, including those with electron-withdrawing groups, to form the corresponding esters. rsc.org This process involves the formation of an amidate complex with the iron catalyst, which then reacts with an alcohol to yield the ester product. rsc.org Another approach involves the reduction of amides to aldehydes. While challenging, certain reagents like lithium triethoxyaluminum hydride have been used for the reduction of N,N-diethyl amides to the corresponding aldehydes. nih.gov Hydrozirconation using Schwartz's reagent (Cp₂Zr(H)Cl) also provides a method for the mild and selective reduction of tertiary amides to aldehydes. nih.gov

The N-ethyl groups of the amide can be targeted for removal through N-dealkylation reactions. These reactions are significant in metabolic studies of pharmaceuticals and agrochemicals containing tertiary amide moieties. scispace.com Electrochemical methods have emerged as a powerful tool for the selective deethylation of tertiary benzamides. scispace.comnih.gov These methods often mimic the oxidative processes carried out by cytochrome P450 enzymes in biological systems. scispace.com The reaction proceeds through an initial oxidation at the α-position to the nitrogen atom. icm.edu.plresearchgate.net

Light-induced dealkylation of benzamides in an aqueous environment offers another pathway. icm.edu.pl This process, which can be initiated by blue LEDs or sunlight, is thought to involve a two-step oxidation with the formation of radical intermediates at the carbon adjacent to the nitrogen. icm.edu.plresearchgate.net

Directed Ortho Metalation (DoM) Chemistry

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The N,N-diethylamide group is a highly effective directing metalation group (DMG) due to its strong Lewis basicity, which allows it to coordinate with an organolithium base. nih.gov This coordination directs the deprotonation of the aromatic ring at the position ortho to the amide group. wikipedia.orgnih.gov

For this compound, the N,N-diethylamide group directs lithiation primarily to the C2 position, which is ortho to the amide and meta to the chlorine. The chlorine atom also has a directing effect, but the tertiary amide is generally a stronger directing group. lookchem.com The use of a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) is typical for this transformation. scirp.orgresearchgate.net

The regioselectivity of DoM can be influenced by the steric and electronic properties of both the substrate and the organolithium reagent. scirp.orgunito.it In some cases, competition between different directing groups can lead to mixtures of products. For instance, in 3,5-dichlorobenzamides, the regioselectivity of metalation is dependent on whether a secondary or tertiary amide is used. scirp.org With the tertiary 3,5-dichloro-N,N-diethylbenzamide, metalation occurs exclusively at the 4-position, between the two chlorine atoms, rather than ortho to the amide. scirp.org However, for this compound, the primary site of deprotonation is the C2 position.

Table 1: Regioselectivity in Directed Ortho Metalation of Substituted Benzamides

| Substrate | Base/Additive | Major Product Position | Reference |

| N,N-Diethylbenzamide | sec-BuLi/TMEDA | Ortho (C2) | lookchem.com |

| This compound | sec-BuLi/TMEDA | Ortho (C2) | lookchem.comunito.it |

| 3,5-Dichloro-N,N-diethylbenzamide | sec-BuLi/TMEDA | C4 | scirp.org |

| N,N-Diisopropylbenzamide | n-BuLi/TMEDA | Ortho (C2) | lookchem.com |

The ortho-lithiated intermediate generated from this compound is a powerful nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups at the C2 position with high regioselectivity. researchgate.netunito.it

Common electrophiles used in these quenching reactions include:

Alkyl halides: for the introduction of alkyl groups. lookchem.com

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively. lookchem.com

Carbon dioxide: to produce carboxylic acids. unito.it

Iodine: to introduce an iodine atom, which can then be used in further cross-coupling reactions. unito.it

Boronic esters: for the synthesis of boronic acid derivatives, which are valuable intermediates for Suzuki-Miyaura cross-coupling reactions. researchgate.net

This two-step sequence of directed ortho metalation followed by electrophilic quench provides a versatile and highly regioselective method for the synthesis of a wide array of 2,3-disubstituted benzamide (B126) derivatives starting from this compound.

Table 2: Examples of Electrophilic Quenching of ortho-Lithiated N,N-Diethylbenzamides

| Lithiated Substrate | Electrophile | Product | Reference |

| ortho-Lithiated N,N-diethylbenzamide | Methyl iodide | 2-Methyl-N,N-diethylbenzamide | lookchem.com |

| ortho-Lithiated N,N-diethylbenzamide | Benzophenone | 2-(Hydroxydiphenylmethyl)-N,N-diethylbenzamide | lookchem.com |

| ortho-Lithiated N,N-diisopropylbenzamide | DMF | 2-Formyl-N,N-diisopropylbenzamide | unito.it |

| ortho-Lithiated N,N-diisopropylbenzamide | Iodine | 2-Iodo-N,N-diisopropylbenzamide | unito.it |

Transition Metal-Catalyzed Reactions

The reactivity of this compound in the presence of transition metal catalysts is a significant area of research, enabling the synthesis of complex molecular architectures. The directing effect of the N,N-diethylamide group, coupled with the electronic influence of the chlorine substituent, facilitates a range of chemical transformations.

Other Metal-Mediated Transformations Involving this compound

Beyond palladium, other transition metals have been employed to mediate transformations involving N,N-diethylbenzamide and its derivatives. These reactions highlight the versatility of the amide directing group in different catalytic systems.

Rhodium (Rh) and Silver (Ag) Catalysis: The ortho-acylation of tertiary benzamides has also been achieved using a combination of rhodium and silver catalysts with aryl aldehydes as the acyl source. acs.org While specific studies on this compound are not detailed, the general applicability to tertiary benzamides suggests its potential as a substrate. Rhodium(III) catalysts, generated in situ from precursors like [Cp*RhCl₂]₂ with a silver salt cocatalyst (e.g., AgSbF₆), are effective for C-H bond additions. nih.gov

Iron (Fe) Catalysis: Iron catalysts have been utilized for C(sp²)–C(sp³) cross-coupling reactions. For instance, 4-chloro-N,N-diethylbenzamide can be coupled with alkyl Grignard reagents in the presence of an iron catalyst like Fe(acac)₃ to form 4-alkyl-N,N-diethylbenzamides in high yields. This demonstrates a method for replacing the chloro substituent with an alkyl chain.

Mercury (Hg) Mediated Metalation: Directed ortho-metalation is a powerful tool for functionalizing the aromatic ring. Early work showed that N,N-diethylbenzamide can be metalated at the ortho position using reagents like tetramethylpiperidinyllithium (TMPLi) in the presence of mercury(II) chloride (HgCl₂). uni-muenchen.de This creates an arylmercury intermediate that can be further transformed.

Table 2: Examples of Metal-Mediated Reactions with Chloro-N,N-diethylbenzamide Analogues

| Substrate Analogue | Metal Catalyst/Mediator | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N,N-Diethylbenzamide | Rh/Ag salts | Ortho-acylation | Ortho-acylated benzamide | acs.org |

| 4-Chloro-N,N-diethylbenzamide | Fe(acac)₃ | Cross-coupling | 4-Alkyl-N,N-diethylbenzamide | |

| N,N-Diethylbenzamide | HgCl₂/TMPLi | Ortho-metalation | Arylmercury compound | uni-muenchen.de |

Photochemical and Electrochemical Reactivity Studies

The investigation of this compound under photochemical and electrochemical conditions reveals alternative pathways for its transformation, often proceeding through radical or ionic intermediates without the need for transition metal catalysts.

Electrochemical Reactivity: The electrochemical behavior of tertiary amides, including N,N-diethylbenzamide, has been studied, particularly focusing on N-dealkylation reactions. mmu.ac.uk Using constant current electrolysis in an undivided cell with a reticulated vitreous carbon electrode, N,N-diethylbenzamide can be selectively N-deethylated to N-ethylbenzamide in high yield (86%). mmu.ac.uk Methanol was found to be a crucial component of the solvent system for this transformation to occur. mmu.ac.uk

The proposed mechanism for this electrochemical oxidation often involves a Shono-type α-methoxylation at the carbon adjacent to the nitrogen atom, leading to an N-acyliminium ion intermediate which is then hydrolyzed to the dealkylated product. mmu.ac.ukresearchgate.net Linear sweep voltammetry (LSV) studies on various substituted benzamides indicated that the presence of strong electron-donating substituents could inhibit the dealkylation process. mmu.ac.uk

Photochemical Reactivity: Visible-light-mediated reactions offer an environmentally benign approach to chemical synthesis. Organic dyes like Rose Bengal can act as metal-free photoredox catalysts. uantwerpen.be While specific studies on this compound are limited, related transformations of N,N-diethylbenzamide have been reported. For example, the visible-light-mediated α-oxygenation of tertiary amines to amides has been demonstrated. uantwerpen.be

Furthermore, visible-light photoredox catalysis has been used for the amidation of benzylic alcohols with amines to produce various benzamides. researchgate.net Another relevant area is the use of semiconductor photocatalysts like titanium dioxide (TiO₂). These materials can mediate C-C bond formation reactions, such as the direct arylation of arenes with diazonium salts, under visible light irradiation. acs.org These studies establish the potential for this compound to participate in photocatalytic reactions, likely involving single electron transfer (SET) processes to generate radical intermediates. uantwerpen.be

Table 3: Electrochemical N-Deethylation of N,N-Diethylbenzamide

| Substrate | Method | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-Diethylbenzamide | Constant Current Electrolysis | Undivided cell, RVC electrodes, Methanol solvent | N-Ethylbenzamide | 86% | mmu.ac.uk |

Structural Modifications and Derivatization Strategies of 3 Chloro N,n Diethylbenzamide

Exploration of Diverse Substitutions on the Benzene (B151609) Ring Scaffold

The benzene ring of 3-chloro-N,N-diethylbenzamide is a prime target for introducing a wide array of functional groups. The existing chloro substituent can act as a handle for various cross-coupling reactions, while the directing effects of both the chloro and the N,N-diethylcarboxamide groups can influence the position of electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides. sigmaaldrich.comnih.gov Reactions such as the Suzuki-Miyaura coupling can be employed to introduce alkyl, aryl, or heteroaryl groups at the 3-position by replacing the chlorine atom. researchgate.net Similarly, Stille coupling offers another avenue for carbon-carbon bond formation. mdpi.com

Nucleophilic aromatic substitution (NAS) presents another viable strategy, particularly if the aromatic ring is further activated with strongly electron-withdrawing groups. youtube.comlibretexts.orglibretexts.org While the chloro group itself is a leaving group, the N,N-diethylcarboxamide is a meta-directing deactivator for electrophilic substitution, which can make traditional electrophilic aromatic substitutions challenging without careful consideration of reaction conditions. However, derivatization can also be achieved by starting from a more functionalized 3-chlorobenzoic acid before the amidation step to form the final benzamide (B126). nih.gov

Below is a table summarizing potential substitutions on the benzene ring and the corresponding synthetic strategies that could be employed.

| Target Substituent | Position of Substitution | Potential Synthetic Strategy |

| Aryl (e.g., Phenyl) | 3 | Suzuki-Miyaura Coupling |

| Alkyl | 3 | Negishi Coupling |

| Vinyl | 3 | Heck Coupling |

| Amino | 4 or 6 | Nitration followed by reduction |

| Nitro | 4 or 6 | Electrophilic Nitration |

| Halogen (Br, I) | 4 or 6 | Electrophilic Halogenation |

Interactive Data Table: Synthetic Strategies for Benzene Ring Substitution

| Synthetic Strategy | Description | Potential Reagents | Anticipated Product |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of the aryl chloride with a boronic acid or ester. researchgate.net | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3-Aryl-N,N-diethylbenzamide |

| Nitration | Introduction of a nitro group onto the aromatic ring using a nitrating agent. researchgate.net | HNO₃, H₂SO₄ | 3-Chloro-4-nitro-N,N-diethylbenzamide and 3-Chloro-6-nitro-N,N-diethylbenzamide |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group. researchgate.net | H₂, Pd/C or SnCl₂, HCl | 3-Chloro-4-amino-N,N-diethylbenzamide or 3-Chloro-6-amino-N,N-diethylbenzamide |

Chemical Modifications of the N,N-Diethylamino Group

The N,N-diethylamino moiety of this compound provides another site for structural diversification. While the tertiary nature of the amide nitrogen limits direct N-alkylation or acylation, modifications can be achieved through multi-step sequences or by starting from a different primary or secondary amine during the initial synthesis.

One approach involves the dealkylation of the N,N-diethylamino group, followed by re-alkylation with different alkyl groups. However, such processes can be harsh and may affect other parts of the molecule. A more practical approach is to synthesize analogues with different N-substituents by reacting 3-chlorobenzoyl chloride with a variety of primary and secondary amines. This allows for the introduction of a wide range of functionalities, including cyclic amines, long-chain alkyl groups, or functionalized alkyl groups.

For instance, the reaction of 3-chlorobenzoyl chloride with amines such as piperidine, morpholine, or N-methylaniline would yield the corresponding N-substituted benzamide analogues. This approach offers a straightforward method to explore the structure-activity relationship of the amide portion of the molecule.

Interactive Data Table: Amine Scaffolds for N-Group Modification

| Amine Reactant | Resulting N-Substituent | Potential Properties of Analogue |

| Piperidine | Piperidin-1-yl | Increased lipophilicity, potential for conformational restriction. |

| Morpholine | Morpholino | Increased hydrophilicity and potential for hydrogen bonding. |

| N-Methylaniline | N-methyl-N-phenyl | Increased aromatic character and steric bulk. |

| Diethylamine (B46881) | N,N-diethyl (parent compound) | Baseline for comparison. |

Rational Design and Synthesis of Advanced Benzamide Analogues

The rational design of advanced benzamide analogues is often guided by a specific application, such as the development of new therapeutic agents or functional materials. nih.govnih.govd-nb.info In the context of drug discovery, for example, the benzamide scaffold is a common feature in a variety of biologically active molecules.

The design process might begin with computational modeling to predict the binding of virtual compounds to a biological target. Based on these predictions, target molecules are synthesized and then tested. For instance, if the goal is to develop a new enzyme inhibitor, the chloro-substituent of this compound could be replaced with a group that can form specific interactions with the enzyme's active site. nih.gov

A patent for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide highlights a multi-step synthetic route to a more complex benzamide. google.com This process involves steps such as oxidation, chlorination, nitration, and amination, demonstrating how a simple starting material can be elaborated into a more complex and potentially more active analogue.

The synthesis of such advanced analogues often requires a combination of the strategies discussed in the previous sections. For example, a Suzuki-Miyaura coupling could be used to introduce a new aromatic ring, which could then be further functionalized. The N,N-diethylamino group could also be replaced with a more complex amine to fine-tune the molecule's properties.

Interactive Data Table: Examples of Rationally Designed Benzamide Analogues

| Analogue Type | Design Rationale | Key Synthetic Steps |

| Biphenyl Analogue | Introduction of a second aromatic ring to explore pi-stacking interactions. | Suzuki-Miyaura coupling of this compound with a phenylboronic acid. |

| Heterocyclic Analogue | Incorporation of a heterocycle to introduce hydrogen bond donors/acceptors and modulate polarity. | Stille coupling with a heterocyclic stannane. |

| Functionalized Amino Analogue | Introduction of a functional group on the N-alkyl chain to improve solubility or add a reactive handle. | Synthesis from 3-chlorobenzoyl chloride and a functionalized secondary amine (e.g., N-ethyl-N-(2-hydroxyethyl)amine). |

Computational and Theoretical Studies on 3 Chloro N,n Diethylbenzamide

Electronic Structure Analysis and Quantum Chemical Characterization

Quantum chemical methods are fundamental tools for characterizing the electronic structure of 3-chloro-N,N-diethylbenzamide. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which in turn govern its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a commonly employed method for these analyses, often paired with basis sets like 6-31G** or cc-pVTZ to achieve a balance between accuracy and computational cost. acs.orgnih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) surface is another vital output of electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a negative potential (red and yellow regions) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue regions) around the hydrogen atoms. The chlorine atom's electron-withdrawing nature also influences the charge distribution on the benzene (B151609) ring.

Calculated electronic properties are essential for understanding the molecule's behavior in various chemical environments and for predicting its interaction with biological targets. researchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | nih.gov |

| Molecular Weight | 211.69 g/mol | nih.gov |

| Monoisotopic Mass | 211.0763918 Da | nih.gov |

| XLogP3 | 1.9 | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

A relevant area of study is the electrochemical N-dealkylation of tertiary amides, a reaction that has been investigated for the parent compound, N,N-diethylbenzamide. mmu.ac.uk Computational studies, typically using DFT, can model the proposed reaction pathways, such as one initiated by Shono α-methoxylation. mmu.ac.uk This involves calculating the energies of the reactant, proposed intermediates, transition states, and the final product. The transition state is a first-order saddle point on the PES, and its structure provides crucial information about the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For this compound, computational models could explore how the chloro-substituent at the meta-position influences the reaction profile compared to the unsubstituted benzamide (B126). The electron-withdrawing nature of chlorine could affect the stability of intermediates and the energy of transition states, thereby altering the reaction's feasibility and outcome. Such mechanistic insights are vital for optimizing reaction conditions and for designing more efficient synthetic routes. smolecule.com

Table 2: Hypothetical Energy Profile Data for a Reaction Step

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | DFT/B3LYP | 0.0 |

| Transition State | DFT/B3LYP | +25.4 |

| Intermediate | DFT/B3LYP | +5.2 |

Note: This table is illustrative of typical data obtained from computational modeling of a reaction mechanism and is not based on specific experimental data for this compound.

Theoretical Investigations of Intermolecular and Intramolecular Interactions

The non-covalent interactions of this compound, both with itself (intermolecular) and within the molecule (intramolecular), dictate its physical properties, such as melting point and solubility, as well as its ability to bind to biological receptors.

Unlike its 2-hydroxy substituted analogs which can form strong intramolecular hydrogen bonds, this compound lacks a strong hydrogen bond donor. mdpi.comresearchgate.net Its intermolecular interactions are therefore dominated by weaker forces. These include dipole-dipole interactions arising from the polar amide group, and van der Waals forces. The diethyl groups introduce steric hindrance that can influence crystal packing and interactions with other molecules. researchgate.net

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these weak interactions. mdpi.com QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of these BCPs, such as electron density, can quantify the strength of the interaction. NBO analysis, on the other hand, can reveal orbital-level interactions, such as hyperconjugation, that contribute to molecular stability.

In the solid state, π-π stacking between the aromatic rings of adjacent molecules may also occur. Computational studies can model these interactions to predict the most stable crystal packing arrangement. Understanding these non-covalent forces is crucial for materials science applications and for comprehending the molecule's behavior in biological systems. ljmu.ac.uk

Predictive Modeling for Structure-Property and Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its biological activity or physical properties. acs.org These models are heavily reliant on molecular descriptors calculated from the compound's structure.

For N,N-diethylbenzamide derivatives, including the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide), QSAR models have been developed to predict repellent potency. researchgate.netacs.org These studies have shown that a combination of electronic and steric properties is necessary for high efficacy. Key descriptors often include:

Electronic Properties: Atomic charges (especially on the amide nitrogen and oxygen), dipole moment, and values of the molecular electrostatic potential at specific points on the van der Waals surface. researchgate.net

Steric/Topological Properties: Molecular volume, surface area, and shape indices.

Lipophilicity: Partition coefficients, such as logP, which can also be calculated computationally. nih.gov

By calculating these descriptors for this compound, its potential as a repellent or other bioactive agent can be predicted. For instance, research on DEET analogs has shown that compounds with specific ranges of van der Waals surface electrostatic potential and atomic charges on the amide group exhibit potent repellency. researchgate.net The chlorine atom in the 3-position would modify these electronic descriptors compared to DEET, potentially leading to different activity profiles. In vitro testing has confirmed that this compound possesses repellent activity against certain mosquito species. bioone.org Predictive models help to rationalize these findings and guide the synthesis of new analogs with potentially enhanced properties. acs.orgresearchgate.net

Table 3: Key Descriptor Types for QSAR Modeling

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Atomic Charge, Dipole Moment, HOMO/LUMO Energy | Governs electrostatic and covalent interactions with targets. |

| Steric | Molecular Volume, van der Waals Area, Ovality | Determines the fit of the molecule into a binding site. |

| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular size, shape, and branching. |

Advanced Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 3-chloro-N,N-diethylbenzamide would produce a distinct signal. The carbonyl carbon of the amide group is typically found at a low field (downfield), often in the range of 165-175 ppm. The carbons of the aromatic ring would appear in the approximate range of 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the two ethyl groups would be observed at a higher field (upfield). For the analogous compound N,N-diethylbenzamide, the carbonyl carbon appears at 171.3 ppm, the aromatic carbons are in the range of 126.2-137.2 ppm, and the ethyl carbons are at 43.2, 39.2, 14.2, and 12.9 ppm. acs.org For 3-chloro-N,N-dimethylbenzamide, the carbonyl carbon signal is at δ = 170.0 ppm, and the aromatic carbons are observed at δ = 138.0, 134.4, 129.8, 129.7, 127.2, and 125.1 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-Cl | ~134 |

| Aromatic C-C=O | ~138 |

| Aromatic C-H | 125-130 |

| Methylene (B1212753) (-CH₂) | ~43, ~39 |

| Methyl (-CH₃) | ~14, ~13 |

Note: The data in this table is predicted based on values for analogous compounds and general principles of NMR spectroscopy. acs.orgrsc.org

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This is crucial for confirming the identity of a newly synthesized compound and assessing its purity.

For this compound (C₁₁H₁₄ClNO), the calculated monoisotopic mass is 211.07639 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be expected to yield a measured mass that is extremely close to this theoretical value, often within a few parts per million (ppm). acs.orgrsc.org The presence of a chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope). The HRMS for the related compound 4-chloro-N,N-diethylbenzamide showed the [M+H]⁺ ion at m/z 212.0838, which is consistent with the calculated value of 212.0837 for C₁₁H₁₅NOCl. rsc.org

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are essential for separating the components of a mixture, purifying compounds, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. For a related compound, an HPLC method utilized a reversed-phase C18 column with a mobile phase of 0.1% phosphoric acid in acetonitrile/water (60:40), with a UV detection wavelength around 270 nm.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could potentially be analyzed by GC, likely using a non-polar or medium-polarity capillary column such as one with a 5% phenyl polysiloxane phase. jfda-online.com The instrument is coupled to a detector, often a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in compound identification. rsc.org For the analysis of N,N-dimethylbenzamide, a GC-MS method with an Rtx-5MS non-polar capillary column has been reported. rsc.org

Flash Chromatography: For the purification of synthesized this compound on a larger scale, flash column chromatography is a standard technique. rsc.org This method uses a silica (B1680970) gel stationary phase and a solvent system, such as a mixture of petroleum ether and ethyl acetate, to separate the desired product from unreacted starting materials and byproducts. rsc.org

Infrared Spectroscopy for Functional Group Identification and Chemical Bonding Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band for the amide carbonyl group, typically appearing in the region of 1630-1680 cm⁻¹. For the related N,N-diethylbenzamide, this peak is observed at 1624 cm⁻¹. rsc.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide would likely appear in the 1250-1350 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The ethyl groups would show C-H stretching vibrations just below 3000 cm⁻¹. For N,N-diethylbenzamide, these are seen at 2972 and 2934 cm⁻¹. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1630-1680 |

| Alkane (Ethyl) | C-H Stretch | 2850-2970 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Amine | C-N Stretch | 1250-1350 |

| Aryl Halide | C-Cl Stretch | 600-800 |

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with very high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would reveal the bond lengths, bond angles, and torsional angles within the molecule, offering insights into its conformation in the solid state. This technique is also capable of determining the absolute configuration of chiral molecules, although this compound is itself achiral. No specific X-ray crystallographic data for this compound was found in the searched literature. However, this technique remains the gold standard for definitive structural proof in the solid state.

Applications As Chemical Building Blocks and Intermediates in Advanced Synthesis

Precursors for the Synthesis of Complex Organic Architectures

The dual functionality of 3-chloro-N,N-diethylbenzamide makes it an excellent starting point for synthesizing intricate molecular structures. The N,N-diethylamide group can act as a directing group in reactions like ortho-metalation, while the chlorine atom serves as a handle for cross-coupling reactions, enabling the construction of highly substituted aromatic systems.

This utility is exemplified in the synthesis of complex pharmaceutical intermediates. For instance, the "3-chloro-4-(diethylcarbamoyl)phenyl" moiety, which is structurally derived from this compound, is a component of larger, biologically relevant molecules. One such complex molecule is 4-chloro-3-(2-{4-[({[3-chloro-4-(diethylcarbamoyl)phenyl]carbamoyl}methyl)carbamoyl]piperidin-1-yl}propanamido)-N,N-diethylbenzamide, demonstrating how the initial benzamide (B126) structure can be elaborated into a sophisticated architecture featuring multiple amide linkages and heterocyclic rings.

Furthermore, the general class of chloro-N,N-diethylbenzamides is utilized in the synthesis of natural products. Through strategic sequences involving directed metalation and subsequent reactions, complex polycyclic structures such as anthraquinones have been efficiently synthesized from substituted N,N-diethylbenzamides. researchgate.net

Role in the Development of Novel Functional Materials and Ligands in Coordination Chemistry

The N,N-diethylbenzamide moiety is not only a synthetic tool but can also be an integral part of the final molecular structure, imparting specific properties. In coordination chemistry, the amide oxygen and, in some cases, the aromatic system can coordinate with metal centers to form stable complexes. sysrevpharm.org

While specific research on this compound as a ligand is not extensively documented, studies on its isomer, 2-chloro-N,N-diethylbenzamide, provide significant insights. The 2-chloro isomer has been successfully used to create bimetallic organometallic complexes, such as η⁶-2-Chloro-N,N-diethylbenzamide-η⁵-cyclopentadienyl iron hexafluorophosphate. researchgate.net This iron complex subsequently reacts with various nucleophiles to form heteroatom-bridged biaryl complexes, which are precursors to thioxanthones and xanthones. researchgate.net This suggests a strong potential for this compound to act as a ligand, where the benzamide group coordinates to a metal center, activating the molecule for further transformations. researchgate.netoup.com The formation of such organometallic complexes is a key step in developing new catalysts and functional materials.

The synthesis of novel P,N-ligands, which incorporate both a phosphine (B1218219) and an imine site, often relies on a modular approach using reactions of nucleophiles with chlorophosphines. chemscene.com The structural backbone of this compound makes it a candidate for derivatization into such designer ligands for applications in catalysis.

Utility in the Elaboration of Diverse Chemical Methodologies and Reagents

This compound is a valuable substrate for the development and optimization of new synthetic methods, particularly in the realms of directed metalation and transition metal-catalyzed cross-coupling.

Directed Ortho-Metalation (DoM): The N,N-diethylamide group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.gov It strongly coordinates with organolithium bases, directing deprotonation specifically to the ortho position on the aromatic ring. nih.govacs.org In this compound, the chlorine atom at the meta-position influences the electronic properties and steric environment of the potential metalation sites. This makes the compound an interesting substrate for studying the regioselectivity of DoM reactions, where metalation can occur either at the C2 or C6 position, providing a pathway to specifically functionalized polysubstituted aromatics. researchgate.net

Cross-Coupling Reactions: The carbon-chlorine bond on the aromatic ring provides a reactive site for transition metal-catalyzed cross-coupling reactions. Methodologies developed for other chlorobenzamide isomers are directly applicable. For example, an iron-catalyzed C(sp²)–C(sp³) cross-coupling reaction has been developed for 4-chloro-N,N-diethylbenzamide, reacting it with alkyl Grignard reagents to produce 4-alkyl-N,N-diethylbenzamides in excellent yields. nsf.govmdpi.com This robust and sustainable iron-based catalytic system highlights the utility of chlorobenzamides as substrates for building molecular complexity. nsf.gov this compound would be an analogous substrate for synthesizing meta-alkylated benzamides using this methodology.

The table below details the results of an iron-catalyzed cross-coupling reaction with the related 4-chloro-N,N-diethylbenzamide, illustrating the potential for such transformations. mdpi.com

| Substrate | Coupling Partner | Catalyst | Yield |

| 4-chloro-N,N-diethylbenzamide | Hexylmagnesium chloride | Fe(acac)₃ | 98% |

| 4-chloro-N,N-dimethylbenzamide | Hexylmagnesium chloride | Fe(acac)₃ | 95% |

| 4-chloro-N,N-diisopropylbenzamide | Hexylmagnesium chloride | Fe(acac)₃ | 98% |

| (3-chlorophenyl)(morpholino)methanone | Hexylmagnesium chloride | Fe(acac)₃ | 68% |

This table showcases the utility of chlorobenzamides in iron-catalyzed cross-coupling reactions. Data from a study on related isomers and substrates illustrates the methodology's applicability. mdpi.com

Compound Information

Future Research Trajectories and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The synthesis of N,N-disubstituted benzamides, including 3-chloro-N,N-diethylbenzamide, is a cornerstone of organic chemistry. However, the future necessitates a shift towards greener and more sustainable manufacturing processes. hilarispublisher.com Research in this area is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas for future development include:

Catalytic Transformations: Moving away from stoichiometric reagents towards catalytic systems can significantly improve the atom economy and environmental footprint of synthesis. hilarispublisher.com The use of gold nanoparticles (AuNPs) as a catalyst for the aminolysis of esters to produce amides represents an energy-efficient, green catalytic method. acs.org

Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can drastically reduce the environmental impact.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. sld.cu An improved one-pot synthesis for N,N-diethyl-m-toluamide (DEET), a structurally similar compound, has been developed using 1,1'-carbonyldiimidazole, which offers high yields and easy purification. sld.cu

Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free reactions, often with different selectivities and faster reaction times compared to solution-based chemistry. researchgate.net

| Synthetic Aspect | Traditional Approach | Emerging Green/Sustainable Approach | Potential Benefits |

| Amide Bond Formation | Use of coupling reagents (e.g., carbodiimides, acid chlorides) often with stoichiometric byproducts. | Catalytic aminolysis of esters (e.g., using AuNPs) acs.org; Mitsunobu reaction (potential for greener reagents) nih.govfigshare.com. | Higher atom economy, reduced waste, milder reaction conditions. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), Toluene. nih.gov | Water, ionic liquids, supercritical CO₂, or solvent-free conditions (mechanochemistry). hilarispublisher.comresearchgate.net | Reduced toxicity and environmental persistence. |

| Energy Input | High-temperature reflux. nih.gov | Microwave-assisted or ultrasound-assisted synthesis. hilarispublisher.com | Reduced energy consumption, shorter reaction times. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot cascade reactions. sld.cu | Increased efficiency, less solvent and material usage. |

Exploration of Novel and Uncharted Reactivity Profiles

While the N,N-diethylamide group is well-known for its ability to direct metallation to the ortho position (Directed ortho-Metalation, or DoM), there is vast potential to uncover new reactions and expand the synthetic utility of this compound. nih.govtandfonline.comresearchgate.net

Future research will likely focus on:

Transition Metal-Catalyzed C-H Functionalization: Beyond traditional DoM, modern catalysis offers precise ways to functionalize C-H bonds. Iridium-catalyzed borylation and iodination are powerful methods for introducing new functional groups onto the aromatic ring with high regioselectivity. researchgate.netacs.org Such methods could be applied to this compound to create a library of novel derivatives.

Decarboxylative Couplings: Palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with arylglyoxylic acids presents a novel method for forming C-C bonds, offering an alternative to traditional Friedel-Crafts chemistry. acs.org

Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally friendly conditions to perform transformations that were previously challenging.

Mechanochemical Activation: As a tool to explore "impossible" reactions, mechanochemistry can overcome the limitations of solution-based methods, potentially unlocking new C-N coupling pathways or other novel transformations for benzamides. researchgate.netacs.org

| Reaction Type | Description | Potential Application for this compound |

| Directed ortho-Metalation (DoM) | The diethylamide group directs lithiation to the adjacent ortho position, allowing for subsequent reaction with electrophiles. tandfonline.comacs.org | A well-established method for creating ortho-substituted derivatives. |

| Iridium-Catalyzed C-H Iodination | A selective method for introducing an iodine atom at the ortho-position of benzamides, which can then be used in cross-coupling reactions. acs.org | Synthesis of 2-iodo-3-chloro-N,N-diethylbenzamide as a versatile building block. |

| Iridium-Catalyzed C-H Borylation | Allows for the introduction of a boronate ester, a key functional group for Suzuki cross-coupling reactions. researchgate.net | Creation of complex molecules by coupling with various aryl or vinyl halides. |

| Palladium-Catalyzed Ortho-Acylation | A decarboxylative reaction that introduces an acyl group at the ortho position using an arylglyoxylic acid. acs.org | Synthesis of novel ketone derivatives. |

| Mechanochemistry | Solvent-free reactions induced by mechanical force, which can lead to novel reactivity. researchgate.net | Exploring new reaction pathways that are not feasible in solution. |

Advanced Computational Tools for Rational Compound Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. wisdomlib.org For benzamide (B126) derivatives, these tools are crucial for exploring potential applications and understanding structure-activity relationships (SAR). tandfonline.comacs.org

Emerging opportunities in this area include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to predict the biological activity of new this compound derivatives. wisdomlib.orgtandfonline.com These models help identify key structural features that influence activity.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for a molecule to interact with a specific biological target. It can guide the design of new derivatives with enhanced potency and selectivity. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with targets like enzymes or receptors over time, helping to assess the stability of binding. tandfonline.cominnovareacademics.in

Machine Learning and AI: By training algorithms on large datasets of chemical structures and their properties, AI can predict the characteristics of novel compounds and suggest new synthetic targets with desired attributes. researchgate.net

| Computational Tool | Function | Application in this compound Research |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to build predictive models. tandfonline.com | Designing new derivatives with potentially enhanced biological or repellent activity. acs.org |

| Pharmacophore Modeling | Identifies the key spatial arrangement of features necessary for molecular recognition at a target site. tandfonline.com | Guiding the modification of the benzamide scaffold to improve target binding. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger target molecule (e.g., a protein). innovareacademics.in | Screening for potential biological targets and understanding binding modes. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. tandfonline.cominnovareacademics.in | Assessing the stability of the compound-target complex and refining binding hypotheses. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict a wide range of properties. researchgate.net | Understanding the compound's reactivity, electronic properties, and spectroscopic signatures. |

Integration into Supramolecular Chemistry and Nanomaterial Science

The unique structural features of this compound make it an intriguing candidate for use in materials science. The amide functional group is a robust hydrogen bond donor and acceptor, a key interaction in the construction of supramolecular assemblies.

Future research could explore:

Crystal Engineering: Studying the solid-state packing of this compound and its derivatives to design crystalline materials with specific properties, such as porous frameworks or materials for non-linear optics.

Self-Assembling Systems: Utilizing the molecule as a building block for creating larger, ordered structures like gels, liquid crystals, or vesicles through non-covalent interactions.

Functionalized Nanomaterials: The compound could be used as a ligand to cap or functionalize nanoparticles (e.g., gold, silver, quantum dots), imparting specific properties such as solubility, stability, or biological targeting capabilities. The use of AuNPs in related syntheses already points to a synergy with nanomaterials. acs.org

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to new functional polymers with tailored thermal, mechanical, or electronic properties.

| Field | Potential Role of this compound | Emerging Opportunity |

| Supramolecular Chemistry | Building block (tecton) for self-assembly via hydrogen bonding and π-π stacking. | Design of functional supramolecular polymers, gels, or molecular sensors. frontiersin.org |

| Crystal Engineering | Directing crystal packing through specific intermolecular interactions. | Creation of co-crystals with tailored physical properties (e.g., solubility, melting point). |

| Nanomaterial Science | Surface ligand for stabilizing and functionalizing inorganic nanoparticles. acs.org | Development of hybrid organic-inorganic nanomaterials for catalysis or sensing. |

| Materials Science | Monomer or additive in the synthesis of advanced polymers or materials. ontosight.ai | Creating materials with enhanced thermal stability, flame retardancy, or specific recognition capabilities. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.